molecular formula C12H14N2O2S2 B2996706 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea CAS No. 2034606-02-3

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea

Cat. No.: B2996706
CAS No.: 2034606-02-3
M. Wt: 282.38
InChI Key: DNVVBQDMFRBUCT-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea is an organic compound that features a urea moiety substituted with thiophene rings Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea typically involves the reaction of thiophene derivatives with urea under specific conditions. One common method involves the following steps:

    Preparation of 3-(thiophen-3-yl)propanol: This intermediate can be synthesized by the reduction of 3-(thiophen-3-yl)propanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Formation of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)urea: The 3-(thiophen-3-yl)propanol is then reacted with urea in the presence of a catalyst, such as hydrochloric acid (HCl), to form the desired urea derivative.

    Substitution with Thiophene: Finally, the compound is further reacted with thiophene-2-yl isocyanate to introduce the second thiophene ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The urea moiety can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) in sulfuric acid for nitration.

Major Products

    Oxidation: Formation of 1-(3-Oxo-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea.

    Reduction: Formation of 1-(3-Amino-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The thiophene rings are known to interact with biological targets, making this compound a candidate for drug development.

    Medicine: Explored for its potential as a therapeutic agent. Its ability to interact with enzymes and receptors could lead to the development of new medications.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors. The presence of thiophene rings enhances the electronic properties of these materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyl and urea groups can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxy-3-(phenyl)propyl)-3-(phenyl)urea: Similar structure but with phenyl rings instead of thiophene rings.

    1-(3-Hydroxy-3-(furan-3-yl)propyl)-3-(furan-2-yl)urea: Similar structure but with furan rings instead of thiophene rings.

    1-(3-Hydroxy-3-(pyridin-3-yl)propyl)-3-(pyridin-2-yl)urea: Similar structure but with pyridine rings instead of thiophene rings.

Uniqueness

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea is unique due to the presence of thiophene rings, which impart distinct electronic and chemical properties. Thiophene rings are known for their stability and ability to participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c15-10(9-4-7-17-8-9)3-5-13-12(16)14-11-2-1-6-18-11/h1-2,4,6-8,10,15H,3,5H2,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVVBQDMFRBUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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